Cas no 1795492-44-2 (1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one)

1-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a specialized heterocyclic compound featuring a pyrrolidine core functionalized with a furan-2-ylmethanesulfonyl group and a 1-methylindole-substituted ethanone moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for drug discovery targeting neurological or oncological pathways. The furan and indole rings contribute to enhanced binding affinity, while the sulfonyl group improves solubility and metabolic stability. This compound's well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications requiring precise molecular scaffolds. Its unique combination of functional groups allows for further derivatization, supporting exploratory studies in bioactive molecule development.
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one structure
1795492-44-2 structure
Product name:1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
CAS No:1795492-44-2
MF:C20H22N2O4S
Molecular Weight:386.464684009552
CID:5371202

1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-[(2-Furanylmethyl)sulfonyl]-1-pyrrolidinyl]-2-(1-methyl-1H-indol-3-yl)ethanone
    • 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
    • インチ: 1S/C20H22N2O4S/c1-21-12-15(18-6-2-3-7-19(18)21)11-20(23)22-9-8-17(13-22)27(24,25)14-16-5-4-10-26-16/h2-7,10,12,17H,8-9,11,13-14H2,1H3
    • InChIKey: ONNDNNZZOQFRIL-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(S(CC2=CC=CO2)(=O)=O)C1)CC1C2=C(N(C)C=1)C=CC=C2

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 685.2±55.0 °C(Predicted)
  • 酸度系数(pKa): -3.07±0.40(Predicted)

1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6435-7701-5mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
5mg
$69.0 2023-09-09
Life Chemicals
F6435-7701-2mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
2mg
$59.0 2023-09-09
Life Chemicals
F6435-7701-4mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
4mg
$66.0 2023-09-09
Life Chemicals
F6435-7701-10mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
10mg
$79.0 2023-09-09
Life Chemicals
F6435-7701-1mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
1mg
$54.0 2023-09-09
Life Chemicals
F6435-7701-5μmol
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6435-7701-2μmol
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6435-7701-10μmol
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6435-7701-3mg
1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
1795492-44-2
3mg
$63.0 2023-09-09

1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one 関連文献

1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1795492-44-2 and Product Name: 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Compound with the CAS number 1795492-44-2 and the product name 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of functional groups such as the furan-2-yl moiety and the methyl-indole scaffold suggests a high degree of structural complexity, which is often associated with enhanced biological activity and specificity.

The compound's structure incorporates a pyrrolidinone core, which is a well-documented pharmacophore in numerous therapeutic agents. Pyrrolidinone derivatives are known for their ability to interact with biological targets in a manner that promotes therapeutic effects. In particular, the methyl-indole group appended to the ethanone backbone adds another layer of complexity, potentially influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. This combination of structural elements makes it a promising candidate for further investigation in various disease models.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The furan-2-yl substituent, for instance, has been shown to enhance binding affinity to certain protein targets by introducing hydrophobic interactions and π-stacking interactions. Similarly, the methyl-indole moiety is known to modulate receptor activity through its ability to engage in hydrogen bonding networks. These insights have been instrumental in guiding the design of novel molecules with improved therapeutic profiles.

In the context of current research, this compound has been explored for its potential role in modulating neurological pathways. Studies have indicated that molecules with similar structural motifs may exhibit properties relevant to conditions such as depression, anxiety, and neurodegenerative disorders. The pyrrolidinone core, combined with the furan-2-yl and methyl-indole substituents, creates a framework that can interact with neurotransmitter receptors and enzymes involved in these pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes known to be implicated in these conditions.

The synthesis of this compound involves multi-step organic transformations, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the furan-2-ylmethanesulfonyl group into the pyrrolidinone ring is particularly critical, as it dictates much of the compound's electronic properties and subsequent reactivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. These methods not only enhance synthetic efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

From a pharmaceutical perspective, the development of novel drug candidates relies heavily on understanding their interaction with biological targets at a molecular level. The use of techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided invaluable insights into how this compound binds to its intended targets. These structural insights are crucial for optimizing lead compounds into viable drug candidates. By fine-tuning specific structural features, researchers can enhance binding affinity, reduce off-target effects, and improve overall drug-like properties.

The potential applications of this compound extend beyond neurological disorders. Its unique structural framework suggests that it may also exhibit activity against other diseases, including inflammatory conditions and infectious diseases. The ability of the furan-2-yl group to modulate redox-sensitive signaling pathways has led researchers to explore its potential as an antioxidant or anti-inflammatory agent. Additionally, the methyl-indole moiety's interaction with bacterial enzymes has prompted investigations into its antimicrobial properties.

In conclusion, compound with CAS No. 1795492-44-2 and product name 1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one represents a significant contribution to the field of chemical biology and drug discovery. Its complex structure, characterized by functional groups such as furan-2-yl, methyl-indole, and pyrrolidinone, positions it as a promising candidate for further exploration in various therapeutic areas. Advances in computational modeling and synthetic chemistry continue to enhance our ability to design and develop molecules with tailored biological activities.

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